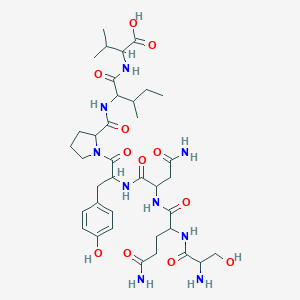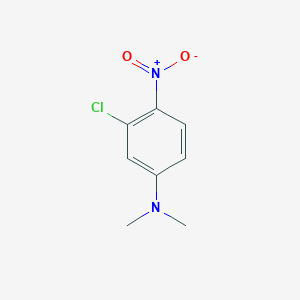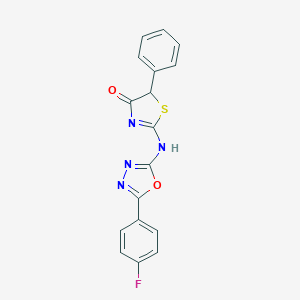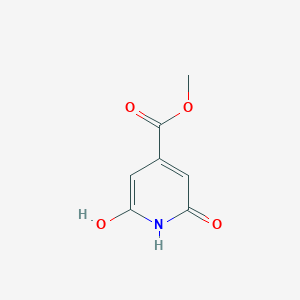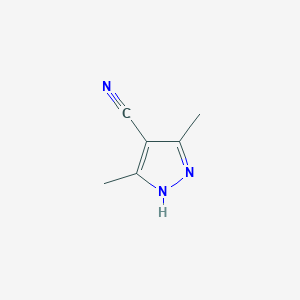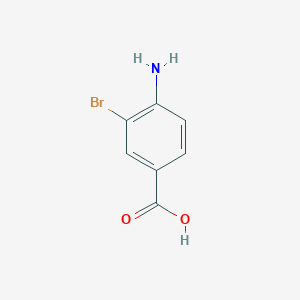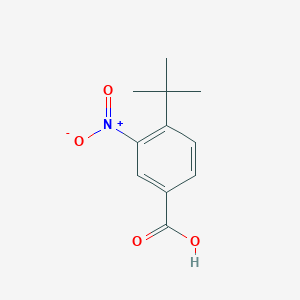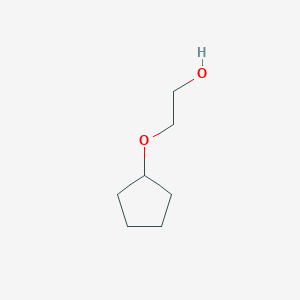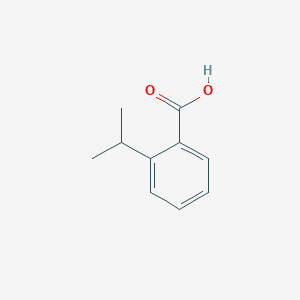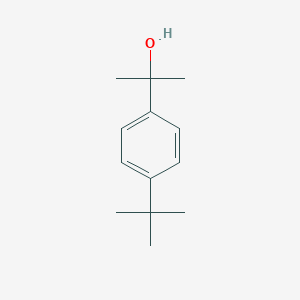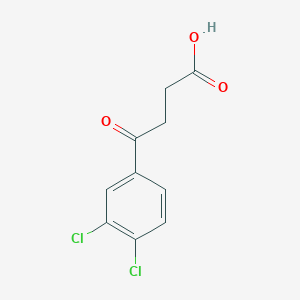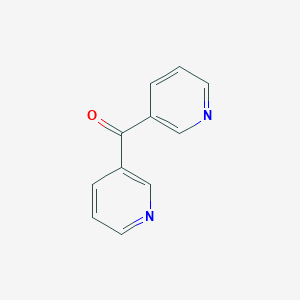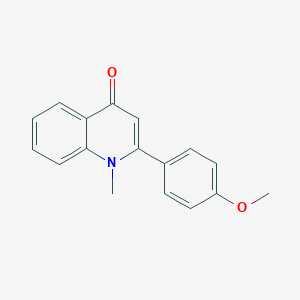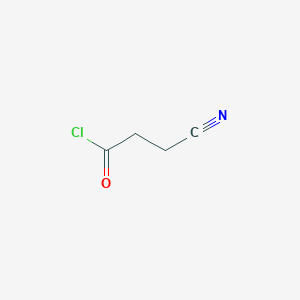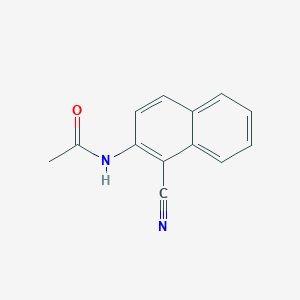
N-(1-cyano-2-naphthyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-2-naphthyl)acetamide, also known as NCA, is a small molecule compound that has been widely used in scientific research. It is commonly used as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells and tissues. In addition, NCA has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
作用机制
The mechanism of action of N-(1-cyano-2-naphthyl)acetamide involves the reaction of its cyano group with ROS, which leads to the formation of a highly fluorescent compound. The reaction is highly selective, as N-(1-cyano-2-naphthyl)acetamide does not react with other cellular components such as proteins or lipids.
生化和生理效应
N-(1-cyano-2-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by increasing the levels of ROS. In addition, N-(1-cyano-2-naphthyl)acetamide has been shown to have anti-inflammatory effects by reducing the levels of ROS in inflamed tissues.
实验室实验的优点和局限性
One of the main advantages of using N-(1-cyano-2-naphthyl)acetamide in lab experiments is its high selectivity for ROS. This allows for accurate detection of ROS levels in living cells and tissues. However, N-(1-cyano-2-naphthyl)acetamide has some limitations, including its relatively low quantum yield (the efficiency of converting absorbed light into emitted light), which can make it difficult to detect low levels of ROS.
未来方向
There are several future directions for research on N-(1-cyano-2-naphthyl)acetamide. One area of interest is the development of more efficient fluorescent probes for detecting ROS. Another area of interest is the development of N-(1-cyano-2-naphthyl)acetamide-based therapeutics for the treatment of cancer and other diseases. Finally, there is a need for further research on the mechanism of action of N-(1-cyano-2-naphthyl)acetamide, which could lead to the development of more effective treatments for ROS-related diseases.
合成方法
N-(1-cyano-2-naphthyl)acetamide can be synthesized by reacting 2-naphthylamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product can then be purified by recrystallization to obtain pure N-(1-cyano-2-naphthyl)acetamide.
科学研究应用
N-(1-cyano-2-naphthyl)acetamide has been extensively used in scientific research as a fluorescent probe for detecting ROS in living cells and tissues. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. N-(1-cyano-2-naphthyl)acetamide can selectively react with ROS to produce a fluorescent signal, which can be detected using a fluorescence microscope or flow cytometer.
属性
CAS 编号 |
6329-24-4 |
|---|---|
产品名称 |
N-(1-cyano-2-naphthyl)acetamide |
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC 名称 |
N-(1-cyanonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C13H10N2O/c1-9(16)15-13-7-6-10-4-2-3-5-11(10)12(13)8-14/h2-7H,1H3,(H,15,16) |
InChI 键 |
FDTWGIMHPCGOJX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
规范 SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
其他 CAS 编号 |
6329-24-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



